REACTION_CXSMILES
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C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.CC(OC(/N=N/C(OC(C)C)=O)=O)C.[N+](C1C=CC(C(O)=O)=CC=1)([O-])=O.C([C@@H]1C[C@H](O)C[C@@H]1C(OCC)=O)C.C(N(CC)CC)C.[N+:66]([C:69]1[CH:89]=[CH:88][C:72]([C:73]([O:75][C@@H:76]2[CH2:80][C@@H:79]([CH2:81][CH3:82])[C@@H:78]([C:83]([O:85][CH2:86][CH3:87])=[O:84])[CH2:77]2)=[O:74])=[CH:71][CH:70]=1)([O-:68])=[O:67]>C1COCC1>[N+:66]([C:69]1[CH:89]=[CH:88][C:72]([C:73]([O:75][CH:76]2[CH2:80][CH:79]([CH2:81][CH3:82])[CH:78]([C:83]([O:85][CH2:86][CH3:87])=[O:84])[CH2:77]2)=[O:74])=[CH:71][CH:70]=1)([O-:68])=[O:67]
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Name
|
|
Quantity
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20 mL
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Type
|
solvent
|
Smiles
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C1CCOC1
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Name
|
|
Quantity
|
34.9 g
|
Type
|
reactant
|
Smiles
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C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
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Name
|
|
Quantity
|
26.2 mL
|
Type
|
reactant
|
Smiles
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CC(C)OC(=O)/N=N/C(=O)OC(C)C
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Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
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C1CCOC1
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
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C1CCOC1
|
Name
|
|
Quantity
|
22.26 g
|
Type
|
reactant
|
Smiles
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[N+](=O)([O-])C1=CC=C(C(=O)O)C=C1
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Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
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C1CCOC1
|
Name
|
(1S,2R,4S)-ethyl 2-ethyl-4-hydroxycyclopentanecarboxylate
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Quantity
|
16.54 g
|
Type
|
reactant
|
Smiles
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C(C)[C@H]1[C@H](C[C@H](C1)O)C(=O)OCC
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Name
|
|
Quantity
|
55.7 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
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Name
|
(1R,3S,4R)-3-(ethoxycarbonyl)-4-ethylcyclopentyl 4-nitrobenzoate
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Quantity
|
26.77 g
|
Type
|
reactant
|
Smiles
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[N+](=O)([O-])C1=CC=C(C(=O)O[C@H]2C[C@@H]([C@@H](C2)CC)C(=O)OCC)C=C1
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Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
|
the reaction mixture was stirred at ambient temperature for about 16 h
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
WAIT
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Details
|
After about 1 h
|
Duration
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1 h
|
Type
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CUSTOM
|
Details
|
the ice water bath was removed
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Type
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ADDITION
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Details
|
The reaction mixture was diluted with heptane (800 mL)
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Type
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WASH
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Details
|
washed with water (200 mL), saturated aqueous NaHCO3 (150 mL) and brine (150 mL)
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over anhydrous MgSO4
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Type
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FILTRATION
|
Details
|
filtered
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Type
|
CUSTOM
|
Details
|
After about 300 mL of solvent was removed
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Type
|
FILTRATION
|
Details
|
the solid was filtered off
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Type
|
WASH
|
Details
|
washed with heptane (25 mL)
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Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the residue was purified
|
Type
|
WASH
|
Details
|
eluting with 10-40% EtOAc in heptane
|
Type
|
CUSTOM
|
Details
|
to give a scalemic mixture
|
Reaction Time |
30 min |
Name
|
|
Type
|
|
Smiles
|
[N+](=O)([O-])C1=CC=C(C(=O)OC2CC(C(C2)CC)C(=O)OCC)C=C1
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |